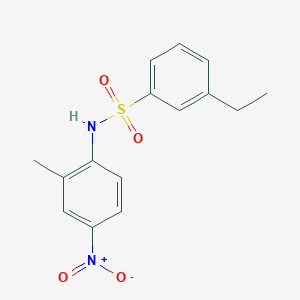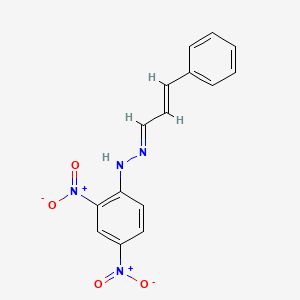![molecular formula C27H20N4O5 B15015608 N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15015608.png)
N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an acridinyl moiety
Métodos De Preparación
The synthesis of N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the furan derivative, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the hydrazide linkage and the incorporation of the acridinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar compounds include other furan derivatives and acridinyl hydrazides. Compared to these compounds, N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds may include:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A furan derivative with potential antimycobacterial activity.
2-Ethyl-5-methylfuran: A simpler furan derivative with different chemical properties.
This detailed article provides a comprehensive overview of N’-[(E)-[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C27H20N4O5 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C27H20N4O5/c1-17-10-11-18(31(34)35)14-22(17)25-13-12-19(36-25)15-28-29-26(32)16-30-23-8-4-2-6-20(23)27(33)21-7-3-5-9-24(21)30/h2-15H,16H2,1H3,(H,29,32)/b28-15+ |
Clave InChI |
RUIIRBMOYXEFIY-RWPZCVJISA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15015529.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15015532.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15015541.png)
![2-[(E)-{2-[(4-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15015550.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)

![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15015603.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B15015619.png)
